4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and diverse biological activities. The structure of this compound consists of a triazole ring substituted with a cyclopropyl group at the 4-position and a phenyl group at the 1-position. This unique arrangement imparts specific chemical and biological properties to the compound .
Mechanism of Action
Target of Action
Triazole compounds are known to interact strongly with heme iron , suggesting that 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole may have similar targets.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This interaction could lead to changes in the enzyme’s function or structure.
Biochemical Pathways
Given the known interactions of triazole compounds with heme iron , it is plausible that this compound could affect pathways involving heme-dependent enzymes.
Result of Action
Based on the known actions of similar triazole compounds, it can be inferred that this compound may cause changes in the function or structure of its target enzymes .
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the interaction of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that triazole compounds can undergo a nucleophilic attack of the oxygen atom on the C=C double bond of the vinyl moiety . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of a cyclopropyl azide with a phenylacetylene in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired triazole product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of heterogeneous copper catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Halogenated triazoles, aminotriazoles.
Scientific Research Applications
4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness: 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of both cyclopropyl and phenyl groups enhances its stability and biological activity compared to other triazole derivatives. Its ability to inhibit IDO1 with high specificity makes it a valuable compound in cancer research .
Properties
IUPAC Name |
4-cyclopropyl-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-11(12-13-14)9-6-7-9/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOJGGWQAHKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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